molecular formula C17H14BrN3O3S B11361053 2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11361053
M. Wt: 420.3 g/mol
InChI Key: XXAQAPNEZZZZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenoxy group and a methoxyphenyl group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.

    Formation of 4-bromophenoxyacetic acid: 4-bromophenol is reacted with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid.

    Synthesis of 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-amine: This intermediate is prepared by reacting 4-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization.

    Coupling Reaction: The final compound is obtained by coupling 4-bromophenoxyacetic acid with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent like DMF (dimethylformamide) and a base.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the thiadiazole ring.

    Hydrolysis: The hydrolysis of the amide bond will yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate their activity.

    Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can be compared with other thiadiazole derivatives:

    4-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoate: Similar structure but with different substituents, leading to variations in biological activity.

    4-bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole: Another thiadiazole derivative with distinct properties and applications.

Properties

Molecular Formula

C17H14BrN3O3S

Molecular Weight

420.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C17H14BrN3O3S/c1-23-13-6-2-11(3-7-13)16-20-17(25-21-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

XXAQAPNEZZZZNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.